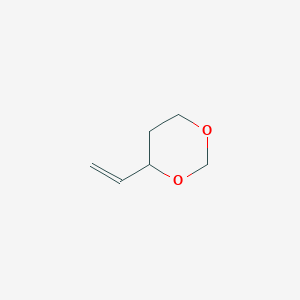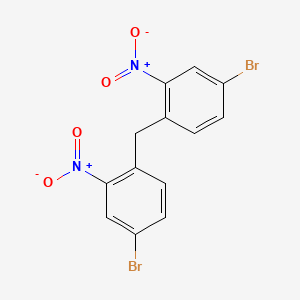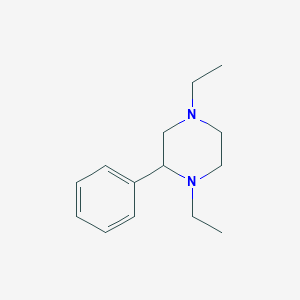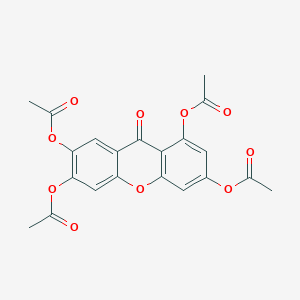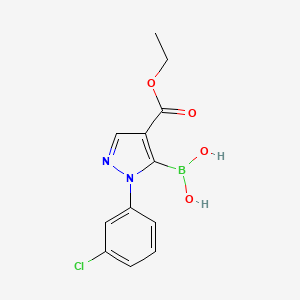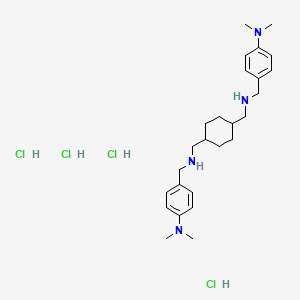
1,4-Cyclohexanebis(methylamine), N,N'-bis(4-dimethylaminobenzyl)-, tetrahydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its reactivity and potential for forming complex molecules .
Métodos De Preparación
The synthesis of 1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride involves multiple steps. The primary synthetic route includes the reaction of 1,4-cyclohexanebis(methylamine) with 4-dimethylaminobenzyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed .
Aplicaciones Científicas De Investigación
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical effects. The pathways involved in these interactions depend on the specific application and target molecules .
Comparación Con Compuestos Similares
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride can be compared with other similar compounds, such as:
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-methylbenzyl)-, tetrahydrochloride: This compound has a similar structure but with different substituents, leading to variations in reactivity and applications.
1,4-Cyclohexanebis(methylamine), N,N’-bis(4-ethylbenzyl)-, tetrahydrochloride: Another similar compound with different alkyl groups, affecting its chemical properties and uses.
The uniqueness of 1,4-Cyclohexanebis(methylamine), N,N’-bis(4-dimethylaminobenzyl)-, tetrahydrochloride lies in its specific substituents, which confer distinct reactivity and potential for diverse applications .
Propiedades
Número CAS |
1254-80-4 |
|---|---|
Fórmula molecular |
C26H44Cl4N4 |
Peso molecular |
554.5 g/mol |
Nombre IUPAC |
4-[[[4-[[[4-(dimethylamino)phenyl]methylamino]methyl]cyclohexyl]methylamino]methyl]-N,N-dimethylaniline;tetrahydrochloride |
InChI |
InChI=1S/C26H40N4.4ClH/c1-29(2)25-13-9-23(10-14-25)19-27-17-21-5-7-22(8-6-21)18-28-20-24-11-15-26(16-12-24)30(3)4;;;;/h9-16,21-22,27-28H,5-8,17-20H2,1-4H3;4*1H |
Clave InChI |
QXMJKFZFEVGIQU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC=C(C=C1)CNCC2CCC(CC2)CNCC3=CC=C(C=C3)N(C)C.Cl.Cl.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


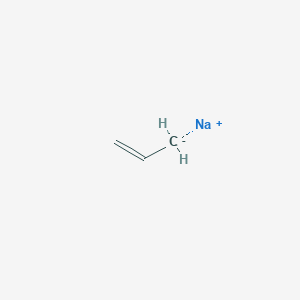

![Bicyclo[2.2.1]heptane-1-carbonyl chloride](/img/structure/B14748696.png)
![1-[(Cyanocarbonothioyl)(methylcarbamoyl)amino]-3-methylbenzene](/img/structure/B14748701.png)
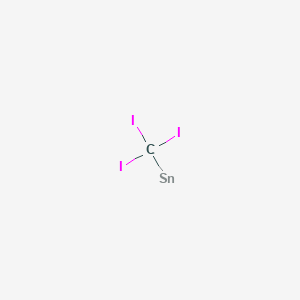

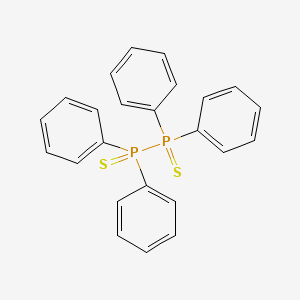
![Benzo[6,7]cyclohepta[1,2-b]indole](/img/structure/B14748729.png)
